Neuropeptide Y (29-64) Amide: The Mature Bioactive NPY (1-36)
Neuropeptide Y (29-64) Amide: The Mature Bioactive NPY (1-36)
The following technical guide details Neuropeptide Y (29-64) Amide , a nomenclature often encountered in commercial reagent catalogs that refers to the mature, biologically active 36-amino acid Neuropeptide Y (NPY 1-36) .
Technical Guide for Research & Drug Development
Executive Summary & Nomenclature Resolution
Neuropeptide Y (29-64) Amide is the systematic designation for the mature, secreted form of Neuropeptide Y (NPY) based on its position within the 97-amino acid pre-pro-NPY precursor.
Researchers encountering the label "NPY (29-64)" in compound libraries or high-throughput screening hits must understand that this is not a fragment of NPY, but the full-length, amidated 36-amino acid peptide (NPY 1-36).
Nomenclature Mapping
| Designation | Sequence Range (Pre-Pro) | Length | Biological Status |
| Pre-Pro-NPY | 1–97 | 97 AA | Inactive Precursor |
| Signal Peptide | 1–28 | 28 AA | Cleaved in ER |
| NPY (29-64) Amide | 29–64 | 36 AA | Mature, Active Agonist |
| CPON | 67–97 | 30 AA | C-flanking Peptide of NPY |
Core Identity:
-
Sequence (Human): YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2
-
Molecular Weight: ~4272 Da
-
Key Modification: C-terminal Amidation (Required for Y-receptor binding).
Biosynthesis & Chemical Structure
Understanding the "29-64" designation requires analyzing the post-translational processing of the pre-pro-peptide. The bioactivity of this peptide is strictly dependent on the C-terminal amide, generated from a Glycine donor.
Processing Pathway
The generation of NPY (29-64) amide occurs in secretory vesicles via the pro-hormone convertase pathway.
Figure 1: Biosynthetic cleavage of Pre-Pro-NPY yielding the mature NPY (29-64) amide.
Structural Pharmacology (The PP-Fold)
NPY (29-64) amide adopts a characteristic PP-fold (Pancreatic Polypeptide fold) in solution, consisting of:
-
Polyproline-like helix (Residues 1–8).
- -turn (Residues 9–14).
- -helix (Residues 15–32).
-
C-terminal tail (Residues 33–36): This flexible tail, ending in Tyrosinamide, projects away from the helix and is the primary epitope for receptor binding.
Critical Note: The C-terminal amide is non-negotiable. De-amidated NPY (free acid) loses >1000-fold affinity for Y receptors.
Mechanism of Action & Receptor Signaling
NPY (29-64) amide is a non-selective agonist with high affinity (
Receptor Selectivity Profile
-
Y1 Receptor: Post-synaptic. Mediates vasoconstriction and anxiolysis.
-
Y2 Receptor: Pre-synaptic autoreceptor. Inhibits NPY/Glutamate release.
-
Y5 Receptor: "Feeding receptor." Drivers hyperphagia.
Intracellular Signaling Cascade
All NPY receptors are
Figure 2:
Experimental Protocols
Handling NPY (29-64) amide requires strict adherence to protocols preventing aggregation and adsorption to surfaces.
Reconstitution & Storage
NPY is hydrophobic and "sticky." Improper handling results in significant peptide loss.
| Parameter | Protocol Standard | Rationale |
| Solvent | Distilled water or dilute acetic acid (0.1 M) | Acidic pH promotes solubility and prevents aggregation. |
| Vessel | Polypropylene or siliconized glass | Prevents adsorption. Never use polystyrene. |
| Aliquot Size | Single-use ( | Freeze-thaw cycles degrade the peptide structure. |
| Storage | -80°C (Lyophilized: 1 year; Soln: 3 months) | Prevents hydrolysis of the C-terminal amide. |
In Vivo Administration (ICV)
Since NPY (29-64) amide does not cross the blood-brain barrier (BBB) efficiently, central effects (feeding, anxiety) require Intracerebroventricular (ICV) injection.
Protocol:
-
Vehicle: Artificial Cerebrospinal Fluid (aCSF).
-
Concentration: 1–10
per animal (rat). -
Stereotaxic Coordinates (Rat Lateral Ventricle):
-
AP: -0.8 mm (from Bregma)
-
ML: +1.5 mm
-
DV: -3.5 mm (from dura)
-
-
Injection Rate: 1
/min to prevent tissue damage.
In Vitro Binding Assay (Standard)
To validate the activity of NPY (29-64) amide batches:
-
Cell Line: SK-N-MC (Human neuroblastoma, naturally expresses Y1).[5]
-
Radioligand:
-PYY or -NPY. -
Binding Buffer: 25 mM HEPES, 2.5 mM
, 1 mM , 0.5% BSA (Critical for preventing stickiness). -
Incubation: 2 hours at room temperature.
Therapeutic Implications
NPY (29-64) amide remains a high-value target for drug development, though its short half-life limits direct clinical use.
-
Obesity: NPY is the most potent orexigenic peptide known. Y5 antagonists are explored for weight loss.
-
Anxiety/PTSD: NPY is an endogenous anxiolytic. Intranasal delivery systems are being investigated to bypass the BBB.
-
Epilepsy: Y2 receptor activation suppresses glutamate release, offering anticonvulsant effects.
References
-
Tatemoto, K. (1982).[6] Neuropeptide Y: Complete amino acid sequence of the brain peptide. Proceedings of the National Academy of Sciences, 79(18), 5485-5489. Link
-
Minth, C. D., et al. (1984). Cloning, characterization, and DNA sequence of a human cDNA encoding neuropeptide tyrosine. Proceedings of the National Academy of Sciences, 81(14), 4577-4581. Link
-
Michel, M. C., et al. (1998).[7] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Link
-
BenchChem. (2025).[4] Application Notes: Neuropeptide Y (29-64) for In Vivo Research.[4][8] Link
-
MedChemExpress. (2024). Neuropeptide Y (29-64) Product Datasheet.[9] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuropeptide Y (29-64), amide, human acetate - Immunomart [immunomart.com]
